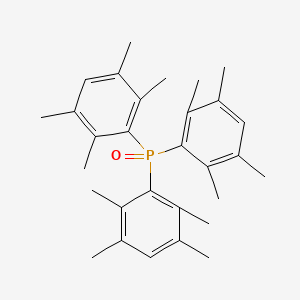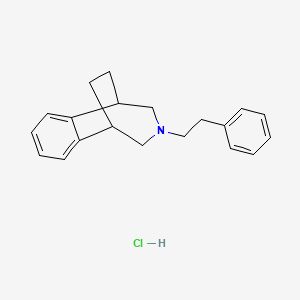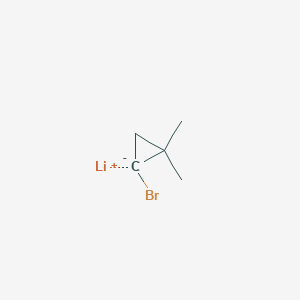
Copper--sulfanylidenemolybdenum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–sulfanylidenemolybdenum (1/1) is a compound that combines copper and molybdenum with a sulfanylidenemolybdenum ligand
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Copper–sulfanylidenemolybdenum (1/1) typically involves the reaction of copper salts with molybdenum-containing ligands under controlled conditions. One common method is the reaction of copper(II) sulfate with ammonium tetrathiomolybdate in an aqueous solution, followed by the addition of a reducing agent such as sodium sulfide. The reaction is carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Copper–sulfanylidenemolybdenum (1/1) involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: Copper–sulfanylidenemolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions where the sulfanylidenemolybdenum ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of ligands like phosphines or amines under inert atmosphere.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-molybdenum species, while reduction can produce lower oxidation state molybdenum complexes.
科学的研究の応用
Copper–sulfanylidenemolybdenum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in enzyme mimetics.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to generate reactive oxygen species.
Industry: It is used in the development of advanced materials, including superconductors and electronic devices.
作用機序
The mechanism by which Copper–sulfanylidenemolybdenum (1/1) exerts its effects involves the interaction of the copper and molybdenum centers with target molecules. The compound can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it may interact with cellular components to generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
類似化合物との比較
Copper–molybdenum (1/1): Similar in composition but lacks the sulfanylidenemolybdenum ligand.
Copper(II) sulfate: A common copper compound used in various applications.
Ammonium tetrathiomolybdate: A molybdenum compound used in the synthesis of Copper–sulfanylidenemolybdenum (1/1).
Uniqueness: Copper–sulfanylidenemolybdenum (1/1) is unique due to the presence of the sulfanylidenemolybdenum ligand, which imparts distinct chemical properties and reactivity. This makes it particularly useful in catalytic applications and in the development of advanced materials.
特性
CAS番号 |
58051-93-7 |
|---|---|
分子式 |
CuMoS |
分子量 |
191.56 g/mol |
IUPAC名 |
copper;sulfanylidenemolybdenum |
InChI |
InChI=1S/Cu.Mo.S |
InChIキー |
OIGPMFVSGDDYHS-UHFFFAOYSA-N |
正規SMILES |
S=[Mo].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
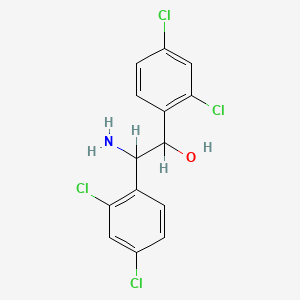
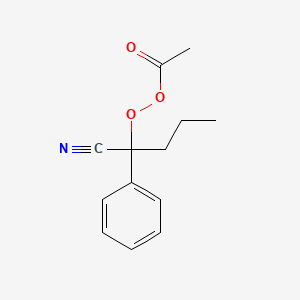

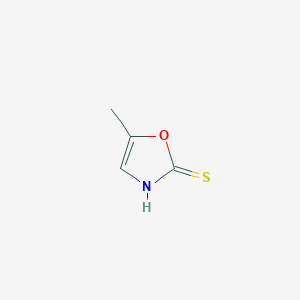
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
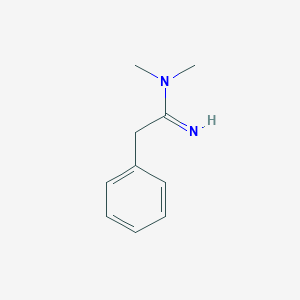
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
